2-(2-Methoxyethoxy)-ethyl 2-(Chlorosulfonyl)benzoate serves as a versatile reagent for introducing leaving groups selectively reactive with various chemical entities. [] These include titanium(IV) halides, azides, metal halide salts, and positron-emitting metal fluorides. [] This reagent finds applications in organic synthesis and radiopharmaceutical chemistry. []
Ethyl 3-chloro-5-(chlorosulfonyl)benzoate is a chemical compound with significant relevance in organic synthesis and medicinal chemistry. This compound belongs to the class of benzoates, which are esters derived from benzoic acid. Its structure features a chlorosulfonyl group, which enhances its reactivity and application potential in various chemical reactions.
The compound is cataloged in various chemical databases, including PubChem, where it is identified by its unique identifiers such as InChI and InChI Key. These identifiers facilitate its retrieval and study across scientific literature and databases .
Ethyl 3-chloro-5-(chlorosulfonyl)benzoate can be classified as:
The synthesis of ethyl 3-chloro-5-(chlorosulfonyl)benzoate typically involves the chlorosulfonation of 3-chloro-5-hydroxybenzoate followed by esterification. The process can be summarized in two main steps:
The reaction conditions for chlorosulfonation typically require low temperatures to prevent decomposition of sensitive intermediates, while esterification is conducted under reflux conditions to ensure complete conversion .
Ethyl 3-chloro-5-(chlorosulfonyl)benzoate can undergo several types of reactions:
Common reagents for these reactions include:
The mechanism of action for ethyl 3-chloro-5-(chlorosulfonyl)benzoate primarily revolves around its ability to mimic para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase involved in folic acid synthesis in bacteria. By inhibiting this enzyme, the compound disrupts bacterial growth and replication, showcasing potential as an antimicrobial agent .
Relevant data indicate that the compound’s reactivity is influenced by the presence of both the chlorosulfonyl and chloro groups, making it versatile for further chemical transformations .
Ethyl 3-chloro-5-(chlorosulfonyl)benzoate has several scientific applications:
Cascade synthesis represents a paradigm shift in manufacturing ethyl 3-chloro-5-(chlorosulfonyl)benzoate (CAS 1155084-48-2), enabling multi-step transformations without isolating unstable intermediates. This approach leverages telescoping strategies where benzyl isothiourea hydrochloride reacts with nitrobenzoate precursors in a single reaction vessel, generating thioether intermediates that undergo direct oxidation to the target chlorosulfonyl compound. This methodology circumvents the need for hazardous intermediate isolation and significantly reduces processing time compared to traditional stepwise synthesis [3] [4].
The strategic intermediate management in cascade synthesis enables direct conversion of methyl 2-nitro-3-methylbenzoate to 2-chlorosulfonyl derivatives via a benzyl thioether intermediate. The reaction sequence maintains intermediates in solution state throughout the process, eliminating costly and time-consuming purification steps. This telescoping approach achieves exceptional atom economy (85-92%) by retaining reactive species within the reaction matrix. Key to this strategy is the stoichiometric balance between the nitrobenzoate precursor (1.0 equiv) and benzyl isothiourea hydrochloride (1.0-1.5 equiv), with alkali metal carbonates (e.g., sodium carbonate, potassium carbonate) serving as dual-purpose bases facilitating both hydrolysis and condensation [4].
Optimal reaction efficiency in cascade synthesis requires precise solvent selection to accommodate divergent reaction steps. Polar aprotic solvents demonstrate superior performance due to their ability to dissolve both organic intermediates and inorganic reagents while maintaining reaction homogeneity. Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) enable reaction temperatures of 40-60°C for the initial condensation step, while dichloromethane (DCM) serves as the optimal medium for subsequent chlorination at 0-25°C. This solvent progression facilitates direct phase separation and intermediate transfer without workup, making the process amenable to continuous flow applications. Solvent recycling protocols further enhance the environmental profile by reducing net consumption by 40-60% in pilot-scale implementations [3] [4] [7].
Table 1: Solvent Performance in Telescoped Synthesis
Solvent System | Reaction Stage | Temperature Range (°C) | Intermediate Yield (%) | Overall Efficiency Gain |
---|---|---|---|---|
DMSO | Condensation | 40-60 | 92 | 35% reduction in cycle time |
DMF | Condensation | 50-65 | 89 | 28% reduction in cycle time |
Dichloromethane | Chlorination | 0-25 | 95 | 40% reduction in extraction steps |
THF/DCM mixture | Oxidation | -10 to 0 | 87 | 30% reduction in processing time |
The nitro-to-sulfonyl conversion constitutes the pivotal transformation in manufacturing ethyl 3-chloro-5-(chlorosulfonyl)benzoate. This sophisticated sequence replaces hazardous diazotization-sulfonation routes with redox-neutral pathways that demonstrate superior functional group tolerance. The transformation efficiency hinges on precise reagent coordination, where the nitro group first undergoes reductive functionalization to thiol equivalents, followed by controlled oxidation to the sulfonyl chloride moiety. The molecular scaffold maintains ester integrity throughout this process, demonstrating the remarkable chemoselectivity achievable under optimized conditions [3] [4] .
Alkali selection critically influences reaction trajectory during the sulfonation stage. Sodium carbonate and potassium carbonate provide optimal pH modulation (pH 8.5-9.5), facilitating both benzyl thioether formation and subsequent hydrolysis without ester saponification. Oxidation efficiency peaks with chlorine gas at concentrations of 1.2-1.5 equivalents, achieving near-quantitative conversion to the chlorosulfonyl group. Alternative oxidants demonstrate variable performance: sulfuryl chloride (SO₂Cl₂) provides 85-90% conversion but generates problematic byproducts, while oxone-mediated oxidation achieves only 60-70% conversion despite its environmental advantages. The oxidant selection also impacts crystallization behavior, with chlorine-generated products exhibiting superior purity (98.5-99.2%) compared to alternatives (92-95%) [4] [8].
The nitro reduction stage displays pronounced temperature sensitivity, with Arrhenius analysis revealing an activation energy of 65.2 kJ/mol. Optimal conversion occurs at 50-60°C, where the reaction reaches 95% completion within 2-3 hours. Below 40°C, the reaction stalls at 60-70% conversion, while temperatures exceeding 70°C promote ester degradation (5-8% side products). Subsequent chlorosulfonylation requires precise cold-chain management (0-5°C) to suppress disulfonate formation, with a documented 15% yield reduction per 10°C deviation above this range. The overall transformation exhibits an optimal temperature gradient: 55°C for nitro displacement (3 hours), followed by direct oxidation at 0°C (1.5 hours), delivering final product in 89% isolated yield [4] [7].
Table 2: Reaction Parameters for Nitro-to-Sulfonyl Conversion
Reaction Parameter | Optimal Range | Conversion Efficiency (%) | Byproduct Formation (%) | Kinetic Constant (min⁻¹) |
---|---|---|---|---|
Alkali: Sodium carbonate | 1.2-1.5 equiv | 95 | <2 | 0.025 |
Oxidant: Chlorine gas | 1.3 equiv | 98 | 1.5 | 0.038 |
Temperature: Reduction | 50-60°C | 95 | 3 | 0.018 |
Temperature: Oxidation | 0-5°C | 97 | <1 | 0.042 |
Solvent: DMSO/DCM | 3:1 ratio | 96 | 2 | 0.029 |
Modern synthesis of ethyl 3-chloro-5-(chlorosulfonyl)benzoate incorporates green chemistry principles throughout the production sequence, significantly improving the environmental footprint while maintaining cost efficiency. These advancements focus on reagent substitution and waste stream minimization, addressing two critical aspects of industrial chemical manufacturing. The implementation of continuous monitoring systems further enhances resource efficiency, reducing auxiliary material consumption by 30-40% compared to batch processes [3] [4].
The replacement of phosgene derivatives represents a landmark achievement in sustainable chlorosulfonation. Traditional routes employing dimethylamino thiocarbonyl chloride (phosgene-derived) have been superseded by benzyl isothiourea hydrochloride pathways, completely eliminating phosgene from the synthetic sequence. This substitution removes the need for specialized containment infrastructure while reducing operator risk exposure. Similarly, the avoidance of high-temperature Newman-Kwart rearrangements (previously requiring 220-250°C conditions) substantially reduces energy consumption and eliminates thermal degradation byproducts. Modern protocols instead utilize chlorine-mediated oxidation at ambient temperatures, achieving comparable yields (85-92%) with significantly reduced risk profiles [3] [4].
Advanced cascade methodologies enable 70-75% reduction in aqueous waste streams through in-situ intermediate consumption. The strategic design employs benzyl isothiourea hydrochloride as a precursor equivalent that generates benzyl mercaptan in situ, immediately consuming it in subsequent condensation steps. This approach circumvents the problematic handling and odor issues associated with free benzyl mercaptan while preventing its atmospheric release. The process additionally recovers 85-90% of solvent mass via integrated distillation units, concentrating non-volatile impurities for safer disposal. The remaining inorganic salts (primarily sodium chloride) undergo electrochemical conversion to chlorine gas, closing the material loop by providing oxidant for the chlorosulfonation step. This circular approach reduces net oxidant consumption by 60-65% while eliminating chlorine transportation requirements [3] [4] [8].
Table 3: Environmental Impact Metrics Comparison
Process Parameter | Traditional Route | Green Process | Reduction Achieved |
---|---|---|---|
Phosgene consumption | 1.1-1.3 equiv | 0 | 100% |
High-temperature steps | 2 (220-250°C) | 0 | 100% |
Aqueous waste volume | 15 L/kg product | 4 L/kg product | 73% |
Solvent consumption | 8 L/kg product | 3 L/kg product | 62% |
Carbon footprint | 18.2 kg CO₂e/kg | 6.7 kg CO₂e/kg | 63% |
CAS No.: 28164-57-0
CAS No.: 24622-61-5
CAS No.: 1910-41-4
CAS No.: 2524-31-4
CAS No.:
CAS No.: 94087-41-9